1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Overview
Description
1-Oxa-3-azaspiro[44]nonane-2,4-dione is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,3-dicarbonyl compounds with amines under specific conditions. For instance, the reaction of a β-keto ester with an amine in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Comparison: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This structural feature distinguishes it from other similar compounds, which may have different heteroatoms or ring sizes. The unique properties of this compound make it particularly valuable in certain applications, such as the development of new therapeutic agents or advanced materials .
Biological Activity
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a unique spirocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms within its structure, which contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to a range of biological effects. The specific mechanisms may vary depending on the target and the context of use, but generally involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds with similar structural motifs have demonstrated efficacy against bacterial strains and fungi, suggesting that the spirocyclic framework is crucial for bioactivity .
2. Anticancer Properties
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably:
- IC50 Values : Compounds derived from this structure have shown low IC50 values against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells .
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 | 11b | 0.18 |
MDA-MB-231 | 11h | 0.08 |
HeLa | 11k | 0.14 |
These results indicate that modifications to the core structure can enhance anticancer activity.
Case Studies
Several case studies have highlighted the synthesis and evaluation of derivatives of this compound:
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of spirocyclic compounds based on this scaffold and evaluated their biological activities. The study found that specific substitutions on the spirocyclic ring significantly influenced both antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on establishing a SAR for derivatives of this compound. This research revealed that introducing different functional groups could enhance selectivity for cancer cell lines while reducing toxicity in normal cells .
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFDLNHBQSENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511619 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-27-1 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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